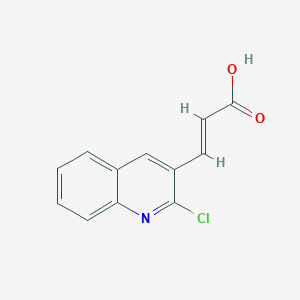
Propyl piperazine-1-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl piperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the piperazine family Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
作用機序
Target of Action
Piperazine-containing compounds are often found in drugs or bioactive molecules due to their ability to interact with various biological targets . They are used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Mode of Action
Piperazine compounds are known to interact with their targets in various ways, depending on their chemical structure and the specific target involved . The interaction with the target can lead to changes in the target’s function, which can have therapeutic effects .
Biochemical Pathways
Piperazine compounds can affect various biochemical pathways depending on their specific targets . The downstream effects of these changes can include alterations in cellular function, which can have therapeutic effects .
Pharmacokinetics
The piperazine moiety is often used in drugs due to its impact on the physicochemical properties of the final molecule . These properties can influence the bioavailability of the compound, which is a critical factor in its therapeutic effectiveness .
Result of Action
The interaction of piperazine compounds with their targets can lead to changes in cellular function, which can have therapeutic effects .
Action Environment
Various factors, such as ph, temperature, and the presence of other molecules, can influence the action of piperazine compounds .
準備方法
Synthetic Routes and Reaction Conditions: Propyl piperazine-1-carboxylate hydrochloride can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles can also yield piperazine derivatives .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of batch or flow reactors. A simplified procedure for the general synthesis of monosubstituted piperazines has been reported, which can be applied to the production of this compound . This method involves the use of heterogeneous catalysis by metal ions supported on commercial polymeric resins and can be accelerated using microwave reactors .
化学反応の分析
Types of Reactions: Propyl piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfonium salts, aziridines, and N-nucleophiles . The reactions typically occur under basic conditions and may involve the use of catalysts such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and PhSH (thiophenol) .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, which can be further deprotected to form piperazinopyrrolidinones .
科学的研究の応用
Propyl piperazine-1-carboxylate hydrochloride has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceuticals . The compound’s piperazine moiety is prevalent in drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties . Additionally, it is used in the development of antimicrobial agents, antipsychotics, antidepressants, pain moderators, and drugs for the treatment of HIV and neurodegenerative diseases .
類似化合物との比較
Propyl piperazine-1-carboxylate hydrochloride can be compared with other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share the piperazine moiety but differ in their specific substituents and therapeutic applications. The uniqueness of this compound lies in its specific chemical structure and the resulting pharmacological properties.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry and pharmaceuticals Its synthesis, chemical reactions, and mechanism of action make it a valuable building block for various scientific research applications
特性
IUPAC Name |
propyl piperazine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.ClH/c1-2-7-12-8(11)10-5-3-9-4-6-10;/h9H,2-7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVCAPSMHHRDAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)N1CCNCC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2745457.png)


![4-(AZEPANE-1-SULFONYL)-N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}BENZAMIDE](/img/structure/B2745461.png)

![1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2745467.png)
![N-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2745468.png)

![5-Fluoro-4-[4-(oxolane-3-carbonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2745470.png)


![16-Hydroxy-10-(trifluoromethyl)-18-thia-2,13-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,9,12(17),15-pentaen-14-one](/img/structure/B2745474.png)

![4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2745479.png)
